molecular formula C11H12ClN3O2 B11864897 tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Cat. No.: B11864897
M. Wt: 253.68 g/mol
InChI Key: UMQCAOWZQMWJFY-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chlorine atom, and a fused pyrrolo[3,2-d]pyrimidine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 2-chloropyrrolo[3,2-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(15)6-13-9(12)14-7/h4-6H,1-3H3

InChI Key

UMQCAOWZQMWJFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=NC(=NC=C21)Cl

Origin of Product

United States

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